Cas no 29449-76-1 (N-Benzyl-6-chloro-2-pyridinamine)

N-Benzyl-6-chloro-2-pyridinamine is a chlorinated pyridine derivative featuring a benzylamine substituent at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. The chloro and benzylamine functional groups enhance its reactivity, enabling selective modifications for constructing complex heterocyclic frameworks. Its stable structure and well-defined reactivity profile make it suitable for cross-coupling reactions, nucleophilic substitutions, and other transformations. The compound is typically handled under controlled conditions due to its sensitivity to moisture and light. High-purity grades are available to ensure consistency in research and industrial applications.
N-Benzyl-6-chloro-2-pyridinamine structure
29449-76-1 structure
Product Name:N-Benzyl-6-chloro-2-pyridinamine
CAS No:29449-76-1
MF:C12H11ClN2
MW:218.682141542435
CID:1078572
PubChem ID:2405403
Update Time:2025-05-26

N-Benzyl-6-chloro-2-pyridinamine Chemical and Physical Properties

Names and Identifiers

    • N-Benzyl-6-chloro-2-pyridinamine
    • 2-Pyridinamine,6-chloro-N-(phenylmethyl)-
    • 2-Chlor-6-benzylamino-pyridin
    • AC1M6U22
    • benzyl-(6-chloro-pyridin-2-yl)-amine
    • FT-0681552
    • HMS2698H09
    • I05-1209
    • MLS000770634
    • DTXSID90368545
    • F15588
    • SR-01000047739-1
    • CHEMBL1481653
    • AKOS008967129
    • SR-01000047739
    • SMR000343833
    • 6-Chloro-N-(phenylmethyl)-2-pyridinamine
    • CS-0336003
    • Z56948491
    • SCHEMBL23751303
    • 29449-76-1
    • N-benzyl-6-chloropyridin-2-amine
    • MDL: MFCD04625566
    • Inchi: 1S/C12H11ClN2/c13-11-7-4-8-12(15-11)14-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,14,15)
    • InChI Key: NIKWMBWOVZIHDI-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=N1)NCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 218.0610761g/mol
  • Monoisotopic Mass: 218.0610761g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 24.9Ų

N-Benzyl-6-chloro-2-pyridinamine Security Information

  • HazardClass:IRRITANT

N-Benzyl-6-chloro-2-pyridinamine Pricemore >>

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Additional information on N-Benzyl-6-chloro-2-pyridinamine

Professional Introduction to N-Benzyl-6-chloro-2-pyridinamine (CAS No. 29449-76-1)

N-Benzyl-6-chloro-2-pyridinamine, a compound with the chemical formula C11H12N2Cl, is a significant molecule in the field of pharmaceutical and agrochemical research. This compound, identified by its CAS number 29449-76-1, has garnered attention due to its structural properties and potential applications in drug development. The presence of both a benzyl group and a chloro substituent on the pyridine ring makes it a versatile intermediate for synthesizing more complex molecules.

The N-Benzyl-6-chloro-2-pyridinamine moiety is particularly interesting because it combines the electron-withdrawing effect of the chloro group with the electron-donating properties of the benzyl group. This balance can influence the reactivity and binding affinity of the compound, making it a valuable building block in medicinal chemistry. Recent studies have highlighted its role in the synthesis of kinase inhibitors, which are crucial in treating various cancers and inflammatory diseases.

In the realm of drug discovery, N-Benzyl-6-chloro-2-pyridinamine has been explored as a precursor for developing small-molecule inhibitors targeting specific biological pathways. For instance, research has demonstrated its utility in creating compounds that modulate tyrosine kinase activity. These kinases are enzymes that play a key role in cell signaling and are often overactive in cancer cells. By inhibiting their activity, researchers aim to develop therapies that can selectively target malignant cells while minimizing side effects on healthy tissues.

One of the most compelling aspects of N-Benzyl-6-chloro-2-pyridinamine is its ability to serve as a scaffold for structure-activity relationship (SAR) studies. SAR studies are essential for understanding how changes in a molecule's structure affect its biological activity. By systematically modifying different parts of the molecule, researchers can identify the most critical regions for binding to biological targets. This approach has been instrumental in optimizing drug candidates for clinical trials.

The chloro substituent on the pyridine ring in N-Benzyl-6-chloro-2-pyridinamine is particularly noteworthy because it can participate in various chemical reactions, such as nucleophilic aromatic substitution (SNAr). This reactivity allows for further functionalization of the molecule, enabling the synthesis of more complex derivatives. For example, researchers have used this property to introduce additional pharmacophores that enhance binding affinity or selectivity.

Recent advancements in computational chemistry have also contributed to the study of N-Benzyl-6-chloro-2-pyridinamine. Molecular modeling techniques, such as docking simulations and quantum mechanical calculations, have provided insights into how this compound interacts with biological targets at the atomic level. These studies have helped predict potential drug candidates and optimize their properties before they enter preclinical testing.

The benzyl group in N-Benzyl-6-chloro-2-pyridinamine is another important feature that influences its behavior. Benzyl groups are commonly used in pharmaceuticals due to their stability and ability to enhance solubility. They can also serve as protecting groups during synthetic processes, allowing for selective modifications without affecting other functional groups. The combination of these properties makes N-Benzyl-6-chloro-2-pyridinamine a valuable tool for synthetic chemists.

In conclusion, N-Benzyl-6-chloro-2-pyridinamine (CAS No. 29449-76-1) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it an excellent candidate for developing new drugs targeting various diseases. As research continues to uncover new applications for this molecule, it is likely to remain a cornerstone in medicinal chemistry and drug development efforts worldwide.

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